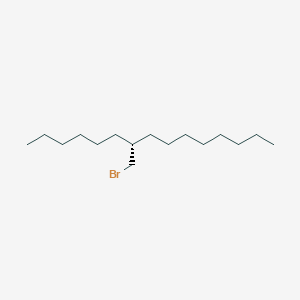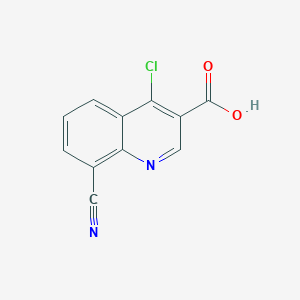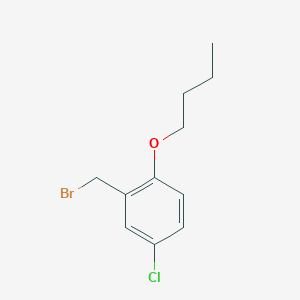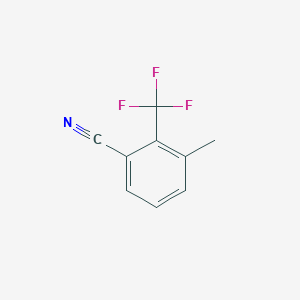
(7R)-7-(bromomethyl)pentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-hexyldecane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the second carbon of a hexyldecane chain. This compound is often used in organic synthesis and various industrial applications due to its reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-hexyldecane can be synthesized through the bromination of 2-hexyldecane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 2-hexyldecane to form 1-bromo-2-hexyldecane.
Industrial Production Methods: In an industrial setting, the production of 1-bromo-2-hexyldecane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The crude product is then purified through distillation or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-hexyldecane primarily undergoes substitution and elimination reactions due to the presence of the bromine atom, which is a good leaving group.
Common Reagents and Conditions:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH-), cyanide (CN-), or an alkoxide (RO-). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination (E2): In the presence of a strong base such as potassium tert-butoxide (KOtBu), 1-bromo-2-hexyldecane can undergo elimination to form an alkene. The reaction conditions often include elevated temperatures and the use of a non-polar solvent.
Major Products Formed:
Substitution Reactions: The major products are the corresponding substituted alkanes, such as 2-hexyldecanol or 2-hexyldecanenitrile.
Elimination Reactions: The major product is 1-hexyldecene, formed by the removal of a hydrogen atom and the bromine atom.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-hexyldecane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the preparation of surfactants and polymers.
Biological Studies: It serves as a model compound in studies of lipid membranes and their interactions with various biomolecules.
Industrial Applications: 1-Bromo-2-hexyldecane is employed in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The reactivity of 1-bromo-2-hexyldecane is primarily due to the presence of the bromine atom, which can be easily displaced in nucleophilic substitution reactions. The compound can also undergo elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Vergleich Mit ähnlichen Verbindungen
1-Bromohexadecane: Similar in structure but with a longer carbon chain.
1-Bromooctane: A shorter chain analog with similar reactivity.
7-(Bromomethyl)pentadecane: Another brominated alkane with a different substitution pattern.
Uniqueness: 1-Bromo-2-hexyldecane is unique due to its specific chain length and the position of the bromine atom, which influence its reactivity and the types of reactions it can undergo. Its intermediate chain length makes it a versatile compound for various applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C16H33Br |
|---|---|
Molekulargewicht |
305.34 g/mol |
IUPAC-Name |
(7R)-7-(bromomethyl)pentadecane |
InChI |
InChI=1S/C16H33Br/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3/t16-/m1/s1 |
InChI-Schlüssel |
RWEKWRQKAHQYNE-MRXNPFEDSA-N |
Isomerische SMILES |
CCCCCCCC[C@@H](CCCCCC)CBr |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid](/img/structure/B13885508.png)



![Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate](/img/structure/B13885522.png)

![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)


![2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)

![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)

